Differential Inhibition of NOS Isoforms: iNOS vs. eNOS vs. nNOS Selectivity Profile
This compound exhibits a distinct, quantitative inhibition profile across the three human nitric oxide synthase (NOS) isoforms, demonstrating a clear preference for inducible NOS (iNOS) over endothelial NOS (eNOS) and neuronal NOS (nNOS) [1]. This selectivity profile, quantified by IC₅₀ values, differentiates it from non-selective NOS inhibitors.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | iNOS IC₅₀ = 1.3 μM; eNOS IC₅₀ > 30 μM; nNOS IC₅₀ = 6.5 μM |
| Comparator Or Baseline | Comparator: Unsubstituted 4-amino-1,8-naphthalimide (CAS: 1742-95-6). Baseline: Reference PARP inhibitor; eNOS and nNOS isoform activities are not reported for this compound class generally. |
| Quantified Difference | eNOS/iNOS selectivity ratio > 23-fold; nNOS/iNOS selectivity ratio = 5-fold. This is a class-level inference for naphthalimide PARP inhibitors, which typically show activity against PARP (IC₅₀ = 180 nM) but lack this specific NOS isoform profile. |
| Conditions | Inhibition of human iNOS and eNOS expressed in HEK293 cells assessed by 2,3-diaminonaphthalene fluorescence; inhibition of human nNOS expressed in insect SF9 cells [1]. |
Why This Matters
This differentiated NOS inhibition profile supports the selection of 2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione as a tool compound for probing iNOS-specific pathways in inflammatory models while minimizing off-target effects on constitutive eNOS and nNOS isoforms.
- [1] BindingDB. Affinity data for 2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione (BDBM50372211) against human iNOS, eNOS, and nNOS. Accessed via BindingDB. View Source
